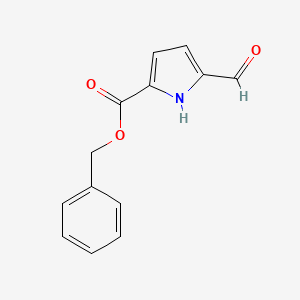

Benzyl 5-formyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHDCJQRTCXNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10775479 | |

| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183172-57-8 | |

| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl 5-formyl-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for Benzyl 5-formyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The primary focus is on a robust two-step synthesis commencing with the Fischer esterification of pyrrole-2-carboxylic acid to yield Benzyl 1H-pyrrole-2-carboxylate, followed by a regioselective Vilsmeier-Haack formylation to afford the target compound. Mechanistic insights, potential side reactions, and purification strategies are discussed to ensure a thorough understanding and successful execution of the synthesis.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-based scaffolds are ubiquitous in a vast array of biologically active natural products and synthetic pharmaceuticals. The inherent electronic properties and the ability of the pyrrole nucleus to participate in hydrogen bonding and various intermolecular interactions make it a privileged structure in drug design. Specifically, pyrrole-2-carbaldehyde derivatives serve as versatile precursors for the synthesis of more complex molecular architectures, including porphyrins, anti-inflammatory agents, and antibiotics. This compound, with its strategically placed functional groups, is a valuable intermediate for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the protection of the carboxylic acid functionality of pyrrole-2-carboxylic acid as a benzyl ester. The subsequent step introduces a formyl group at the electron-rich C-5 position of the pyrrole ring via an electrophilic substitution reaction.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of Benzyl 1H-pyrrole-2-carboxylate via Fischer Esterification

The initial step in the synthesis is the esterification of pyrrole-2-carboxylic acid with benzyl alcohol. The Fischer esterification is a classic and reliable method for this transformation, utilizing an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[1][2]

Mechanistic Rationale

The Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of one of the reactants (typically the alcohol) is used, or water is removed as it is formed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.

Detailed Experimental Protocol

Materials:

-

Pyrrole-2-carboxylic acid

-

Benzyl alcohol (large excess, acts as solvent)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add pyrrole-2-carboxylic acid (1.0 eq).

-

Add a significant excess of benzyl alcohol (e.g., 10-20 eq) and toluene to facilitate azeotropic removal of water if using a Dean-Stark trap. If not, benzyl alcohol can be used as the primary solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a large excess of benzyl alcohol was used, it can be removed under reduced pressure.

-

Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Benzyl 1H-pyrrole-2-carboxylate by column chromatography on silica gel or by recrystallization.

Key Process Parameters and Expected Outcome

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | Large excess of benzyl alcohol | Drives the equilibrium towards product formation. |

| Catalyst | Concentrated H₂SO₄ | Effective and readily available acid catalyst. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reaction Time | 4-8 hours (TLC monitored) | Ensures completion of the reaction. |

| Work-up | Aqueous wash with NaHCO₃ | Neutralizes the acid catalyst and removes water-soluble impurities. |

| Purification | Column chromatography/Recrystallization | To obtain the product in high purity. |

| Expected Yield | 70-85% | Typical yield for Fischer esterification under optimized conditions. |

Step 2: Vilsmeier-Haack Formylation of Benzyl 1H-pyrrole-2-carboxylate

The second and final step is the formylation of the synthesized benzyl ester. The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[3][4] For pyrrole derivatives, this reaction is highly regioselective.

Mechanistic Insights and Regioselectivity

The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5]

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

The pyrrole ring is an electron-rich heterocycle, and electrophilic substitution preferentially occurs at the C-2 or C-5 positions due to the greater resonance stabilization of the cationic intermediate compared to attack at the C-3 or C-4 positions. In the case of Benzyl 1H-pyrrole-2-carboxylate, the C-2 position is already substituted with an electron-withdrawing carboxylate group. While this group is deactivating, the strong activating effect of the ring nitrogen still directs the incoming electrophile to the other α-position, C-5.

Detailed Experimental Protocol

Materials:

-

Benzyl 1H-pyrrole-2-carboxylate

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve Benzyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.[6]

Potential Side Reactions and Mitigation

-

Diformylation: Under harsh reaction conditions (e.g., high temperature, large excess of Vilsmeier reagent), diformylation can occur. This can be minimized by using a controlled stoichiometry of the Vilsmeier reagent and maintaining a low reaction temperature.

-

Hydrolysis of the Benzyl Ester: The acidic conditions of the reaction and the aqueous work-up can potentially lead to some hydrolysis of the benzyl ester. Performing the neutralization step at a low temperature and minimizing the time the product is in contact with the acidic aqueous solution can help to reduce this side reaction.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| Benzyl 1H-pyrrole-2-carboxylate | C₁₂H₁₁NO₂ | 201.22 | 70-85 | White to off-white solid |

| This compound | C₁₃H₁₁NO₃ | 229.23 | 65-80 | Pale yellow solid |

Characterization of this compound:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.5 ppm), the pyrrole protons, the benzylic protons, and the aromatic protons of the benzyl group.

-

¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~180 ppm), the ester carbonyl carbon, and the carbons of the pyrrole and benzene rings.

-

IR Spectroscopy: Look for characteristic stretching frequencies for the N-H bond, the C=O of the aldehyde and the ester, and C-H bonds of the aromatic rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Significance and Applications in Drug Development and Materials Science

This compound is a valuable synthon due to its bifunctional nature. The formyl group can undergo a wide range of chemical transformations, including:

-

Reductive amination to introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons reactions to extend the carbon chain.

-

Oxidation to the corresponding carboxylic acid.

-

Condensation reactions with various nucleophiles.

This versatility makes it a key intermediate in the synthesis of:

-

Porphyrins and their analogues: The dicarbonyl nature of related pyrrole-2,5-dicarbaldehydes makes them essential building blocks for the synthesis of porphyrin rings, which are crucial in photodynamic therapy and as catalysts.[7][8]

-

Bioactive Heterocycles: The pyrrole core and its reactive handles allow for the construction of more complex heterocyclic systems with potential therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[9]

-

Conducting Polymers and Dyes: The conjugated π-system of the pyrrole ring can be extended through reactions at the formyl group, leading to the development of novel organic materials with interesting electronic and optical properties.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The pathway, which employs the Fischer esterification and the Vilsmeier-Haack formylation, is well-established and scalable. By understanding the underlying reaction mechanisms, key process parameters, and potential side reactions, researchers can confidently synthesize this valuable intermediate for a wide range of applications in drug discovery and materials science. The provided experimental protocols serve as a solid foundation for the practical execution of this synthesis.

References

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The two-step mechanochemical synthesis of porphyrins - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). Retrieved from [Link]

-

The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (n.d.). Retrieved from [Link]

-

β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC. (n.d.). Retrieved from [Link]

-

2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018, July 24). Retrieved from [Link]

-

This compound (C13H11NO3) - PubChem. (n.d.). Retrieved from [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Pyrrole-The Vilsmeier Reaction - ChemTube3D. (n.d.). Retrieved from [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Benzyl 5-formyl-1H-pyrrole-2-carboxylate chemical properties and structure

An In-Depth Technical Guide to Benzyl 5-formyl-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Applications

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those engaged in organic synthesis and medicinal chemistry. Its structure is characterized by a central pyrrole ring, an aromatic five-membered heterocycle that is a core component of numerous natural products and pharmaceuticals.[1] The strategic placement of a benzyl ester at the C2 position and a reactive formyl (aldehyde) group at the C5 position makes this molecule a highly versatile and valuable synthetic intermediate.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its structural and physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explore its chemical reactivity, and discuss its applications as a precursor to complex bioactive molecules and macrocyclic systems.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its effective application in research. This section elucidates the structural and spectroscopic characteristics of this compound.

Structural Elucidation

The molecule consists of a pyrrole nucleus substituted at two of its alpha-positions. The carboxylate group at C2 is protected as a benzyl ester, which can be selectively removed under specific conditions, while the formyl group at C5 serves as a handle for a wide array of chemical transformations.

-

Molecular Formula: C₁₃H₁₁NO₃[2]

-

SMILES: O=Cc1ccc(nc1)C(=O)OCc2ccccc2[2]

-

InChI: InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2[2]

Physicochemical Data Summary

The key quantitative properties of the compound are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source |

| Molecular Weight | 229.23 g/mol | [3] |

| Monoisotopic Mass | 229.0739 Da | [2] |

| CAS Number | 183172-57-8 | [3] |

| Purity (Typical) | ≥95% | [3] |

| Predicted XlogP | 2.2 | [2] |

Spectroscopic Profile

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~9.5-9.7 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO), a highly deshielded and characteristic signal.[5]

-

δ ~9.0-9.5 ppm (br s, 1H): The N-H proton of the pyrrole ring, typically broad and appearing downfield.

-

δ ~7.3-7.5 ppm (m, 5H): A complex multiplet representing the five protons of the phenyl ring of the benzyl group.

-

δ ~6.9-7.1 ppm (d, 1H): The proton at the C3 position of the pyrrole ring, coupled to the C4 proton.

-

δ ~6.2-6.4 ppm (d, 1H): The proton at the C4 position of the pyrrole ring, coupled to the C3 proton.

-

δ ~5.3-5.4 ppm (s, 2H): A sharp singlet for the benzylic methylene protons (-CH₂Ph).

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~180-185 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~160-162 ppm: Ester carbonyl carbon (C=O).

-

δ ~135-136 ppm: Quaternary carbon of the phenyl ring attached to the benzylic group.

-

δ ~128-132 ppm: Carbons of the pyrrole and phenyl rings.

-

δ ~110-125 ppm: Carbons of the pyrrole ring.

-

δ ~66-67 ppm: Benzylic methylene carbon (-CH₂Ph).

-

-

IR Spectroscopy (Predicted, KBr):

-

~3300-3400 cm⁻¹: N-H stretching vibration.

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~1700-1720 cm⁻¹: C=O stretching of the aldehyde.

-

~1670-1690 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

-

~1230-1250 cm⁻¹: C-O stretching of the ester.

-

-

Mass Spectrometry (Predicted ESI-MS):

Part 2: Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved through the electrophilic formylation of its corresponding precursor. The Vilsmeier-Haack reaction stands out as the method of choice due to its reliability, mild conditions, and use of inexpensive reagents.[7]

Recommended Synthetic Protocol: Vilsmeier-Haack Formylation

Principle: The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[8] The process begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[9] This electrophile then attacks the pyrrole ring, which is highly activated towards electrophilic substitution. For a 2-substituted pyrrole like Benzyl 1H-pyrrole-2-carboxylate, the substitution occurs preferentially at the other, sterically accessible α-position (C5) to maintain the aromaticity of the ring.[9] A final hydrolysis step converts the resulting iminium intermediate into the desired aldehyde.

Experimental Protocol:

-

Materials:

-

Benzyl 1H-pyrrole-2-carboxylate (1 equiv)

-

Phosphoryl chloride (POCl₃) (1.1 equiv)

-

N,N-Dimethylformamide (DMF) (3-5 equiv, can be used as solvent) or an inert solvent like 1,2-dichloroethane (DCE).[10]

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ dropwise to the cooled DMF with vigorous stirring over 15-20 minutes. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve Benzyl 1H-pyrrole-2-carboxylate in a minimal amount of anhydrous DMF or DCE and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up (Hydrolysis): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or potassium carbonate. This step is highly exothermic and involves gas evolution; perform it with caution in a fume hood.

-

Stir the resulting mixture vigorously for 1-2 hours until the hydrolysis is complete and the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

Caption: Synthetic pathways from the core compound.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in organic synthesis and drug discovery. Its strategically positioned functional groups—a modifiable formyl group and a deprotectable benzyl ester—on a biologically relevant pyrrole scaffold provide chemists with a reliable platform for constructing complex molecules. From novel therapeutic agents to advanced materials like porphyrins, the applications of this intermediate are vast and continue to expand, solidifying its importance in the modern chemical sciences.

References

-

Synlett, 2009 (15), 2533-2537. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides.

-

Journal of the Chemical Society C: Organic, 1970 , 230-234. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction.

-

International Journal of Pharmaceutical and Chemical and Biological Sciences, 2013 , 3(1), 25-43. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

Chemistry Steps. Vilsmeier-Haack Reaction.

-

RSC Advances, 2019 , 9, 32174-32185. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.

-

PubChem. This compound.

-

Molecules, 2001 , 6(12), M269. (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate.

-

Chemdiv. Compound benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate.

-

Royal Society of Chemistry. Supporting Information for an article.

-

Natural Product Reports, 2018 , 35, 963-980. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

-

ChemSynthesis. Pyrroles database - synthesis, physical properties.

-

SpectraBase. benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate.

-

International Journal of Pharmaceutical Chemistry, 2015 , 5(2), 62-72. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.

-

Molbank, 2025 , 2025(1), M1983. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate.

-

CymitQuimica. This compound.

-

ChemicalBook. 1H-Pyrrole-2-carboxylic acid, 5-formyl-1-methyl-.

-

Molecules, 2023 , 28(6), 2584. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

-

Sigma-Aldrich. 5-Formyl-1H-pyrrole-2-carboxylic acid.

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.

-

Molecules, 2023 , 28(6), 2584. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

Sources

- 1. cibtech.org [cibtech.org]

- 2. PubChemLite - this compound (C13H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Benzyl 5-formyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Benzyl 5-formyl-1H-pyrrole-2-carboxylate. As a key heterocyclic building block in medicinal chemistry, a thorough understanding of its structural features is paramount for its application in the synthesis of novel therapeutic agents. This document, prepared from the perspective of a Senior Application Scientist, offers not just data, but a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and experience with pyrrole derivatives.

The core of this guide is the predicted ¹H and ¹³C NMR data, derived from established substituent effects on the pyrrole scaffold and analysis of structurally analogous compounds. While experimentally obtained spectra are the gold standard, these predictions offer a robust framework for researchers to verify their synthetic outcomes. Furthermore, a detailed, field-proven protocol for NMR data acquisition is provided to ensure high-quality, reproducible results.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of this compound, with standardized atom numbering for NMR assignment, is presented below.

Caption: Molecular structure and atom numbering for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known chemical shifts of the pyrrole ring and the additive effects of the benzyl carboxylate and formyl substituents.[1][2] The electron-withdrawing nature of both the formyl and benzyl carboxylate groups is expected to deshield the pyrrole ring protons and carbons, leading to downfield chemical shifts.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.55 | s | - | 1H | H-formyl |

| ~7.40-7.30 | m | - | 5H | Ar-H (benzyl) |

| ~7.15 | d | ~4.0 | 1H | H4 |

| ~6.95 | d | ~4.0 | 1H | H3 |

| ~5.35 | s | - | 2H | -CH₂- (benzyl) |

| >10 | br s | - | 1H | N-H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C-formyl |

| ~161 | C-carboxylate |

| ~135 | C-ipso (benzyl) |

| ~132 | C5 |

| ~129 | C-para (benzyl) |

| ~128.5 | C-ortho (benzyl) |

| ~128 | C-meta (benzyl) |

| ~125 | C2 |

| ~122 | C4 |

| ~115 | C3 |

| ~67 | -CH₂- (benzyl) |

Interpretation and Rationale

The predicted chemical shifts are rationalized by the electronic environment of each nucleus. The aldehyde proton is expected to be significantly deshielded, appearing far downfield around 9.55 ppm. The protons of the benzyl group will exhibit characteristic signals in the aromatic region (7.40-7.30 ppm) and a singlet for the methylene protons around 5.35 ppm.

For the pyrrole ring protons, H3 and H4 are anticipated to be doublets with a coupling constant of approximately 4.0 Hz. The electron-withdrawing formyl group at C5 will deshield the adjacent H4 proton more significantly than the carboxylate group at C2 affects the H3 proton. The N-H proton signal is often broad and can appear over a wide chemical shift range, typically greater than 10 ppm, due to quadrupole broadening and potential hydrogen bonding.[3]

In the ¹³C NMR spectrum, the carbonyl carbons of the formyl and carboxylate groups are the most downfield signals. The pyrrole ring carbons are all expected to be deshielded compared to unsubstituted pyrrole. The chemical shifts of the benzyl group carbons are predicted based on typical values for a benzyl ester.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, adherence to a standardized experimental protocol is crucial. The following methodology is recommended for the characterization of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-30 mg is recommended.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean glass vial. Ensure the sample is fully dissolved.

-

Filter the solution through a Pasteur pipette containing a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Securely cap the NMR tube to prevent solvent evaporation.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds).

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., a spectral width of 240-250 ppm, a larger number of scans for adequate signal-to-noise, and a relaxation delay of 2-5 seconds).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons and measure the coupling constants for multiplicity analysis.

-

For the ¹³C NMR spectrum, identify the chemical shifts of the different carbon atoms.

-

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for this compound, along with a robust experimental protocol for data acquisition. The predicted data, based on established principles of NMR spectroscopy and analysis of related structures, serves as a valuable reference for researchers in the field of medicinal chemistry and drug development. Adherence to the provided experimental methodology will ensure the acquisition of high-quality, reliable data for the unambiguous structural confirmation of this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 741-751. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

MDPI. (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. Available from: [Link]

-

Chemistry LibreTexts. 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Available from: [Link]

Sources

Physical properties and stability of Benzyl 5-formyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide: Physical Properties and Stability of Benzyl 5-formyl-1H-pyrrole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features: an aromatic pyrrole core, a reactive aldehyde (formyl) group, and a benzyl ester. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including porphyrins, bioactive natural products, and novel pharmaceutical agents.[1][2][3] The pyrrole scaffold itself is a privileged structure found in numerous biologically active compounds.[4]

This guide serves as a comprehensive technical resource for professionals working with this compound. It moves beyond a simple data sheet to provide an in-depth analysis of its physical and spectroscopic properties, a critical evaluation of its chemical stability, and field-proven protocols for its characterization and handling. Understanding these core attributes is paramount for its effective use in synthesis, ensuring the integrity of experimental results, and predicting its behavior in drug development pipelines.

Chemical Identity and Structural Elucidation

The foundation of all chemical and biological investigation is a precise understanding of the molecule's identity. The structural features of this compound dictate its reactivity, stability, and physical characteristics.

| Identifier | Data | Source |

| Compound Name | This compound | - |

| CAS Number | 183172-57-8 | [5] |

| Molecular Formula | C₁₃H₁₁NO₃ | [5][6] |

| Molecular Weight | 229.23 g/mol | [5] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | [6] |

| InChIKey | WLHDCJQRTCXNRP-UHFFFAOYSA-N | [6] |

From a mechanistic standpoint, the molecule's properties are a composite of its components:

-

Pyrrole Ring: An electron-rich five-membered aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic system, making the ring susceptible to electrophilic substitution and oxidation.[7][8]

-

Formyl Group (-CHO): An electron-withdrawing group that deactivates the pyrrole ring towards electrophilic attack but provides a reactive site for nucleophilic addition, oxidation, and reduction. This aldehyde is a critical handle for synthetic elaboration.

-

Benzyl Ester (-COOCH₂Ph): This group serves as a protecting group for the carboxylic acid. It is generally stable to mild conditions but can be cleaved via hydrolysis or, more specifically, by catalytic hydrogenolysis, a key advantage for orthogonal deprotection strategies in multi-step synthesis.

Physical and Spectroscopic Properties

Physical Properties

The macroscopic properties of a compound are the first indicators of its purity and handling requirements. While some data for this specific molecule requires experimental determination, we can infer key characteristics from its structure and related analogues.

| Property | Value / Observation | Justification / Remarks |

| Appearance | White to pale yellow crystalline solid. | Inferred from related compounds like 2-formylpyrrole (pale yellow solid)[9] and other carboxylated pyrroles. Color may deepen upon exposure to air or light due to oxidation. |

| Melting Point | Requires experimental determination. | A related reduced compound, (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate, melts at 82-84°C.[10] The melting point is a critical indicator of purity. |

| Solubility | Soluble in common organic solvents (DCM, CHCl₃, Ethyl Acetate, THF, Acetone). Poorly soluble in water and nonpolar solvents like hexanes. | The benzyl and pyrrole moieties confer organic solubility, while the polar ester and aldehyde groups limit solubility in highly nonpolar media. The N-H group allows for hydrogen bonding but is not sufficient for significant aqueous solubility. |

| XlogP | 2.2 | Predicted value from PubChem, indicating moderate lipophilicity.[6] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Based on data from structurally similar molecules[10][11][12], the following proton (¹H) and carbon (¹³C) NMR shifts in CDCl₃ can be predicted:

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aldehyde (-CHO) | 9.6 - 9.8 (s, 1H) | 178 - 182 | Highly deshielded proton, characteristic singlet. |

| Pyrrole N-H | 9.5 - 10.5 (br s, 1H) | - | Broad signal, position is concentration and solvent dependent. |

| Benzyl Ar-H | 7.3 - 7.5 (m, 5H) | 128 - 129 | Multiplet corresponding to the monosubstituted benzene ring. |

| Pyrrole H3/H4 | 6.3 - 7.2 (d, 1H each) | 110 - 125 | Two doublets, coupling constant (J) of ~4 Hz expected. |

| Benzyl (-CH₂-) | 5.3 - 5.4 (s, 2H) | 66 - 68 | Characteristic singlet for the benzylic methylene protons. |

| Ester C=O | - | 160 - 163 | Quaternary carbon, visible in ¹³C NMR. |

| Pyrrole C2/C5 | - | 125 - 140 | Quaternary carbons attached to the ester and formyl groups. |

Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key carbonyl functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O Stretch | 1680 - 1700 | Strong |

| Ester C=O Stretch | 1710 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The following data is predicted for various adducts.[6]

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₃H₁₂NO₃⁺ | 230.0812 |

| [M+Na]⁺ | C₁₃H₁₁NNaO₃⁺ | 252.0631 |

| [M-H]⁻ | C₁₃H₁₀NO₃⁻ | 228.0666 |

Chemical Stability and Degradation Profile

For any researcher, particularly in drug development, understanding a compound's stability is non-negotiable. It impacts storage conditions, reaction compatibility, and ultimately, the viability of the molecule as a drug candidate or intermediate.

3.1 Intrinsic Stability of the Pyrrole Core The pyrrole ring is aromatic but is considered "π-excessive," making it more reactive than benzene. It is particularly sensitive to strong acids, which can induce polymerization, and strong oxidizing agents, which can lead to ring-opening or the formation of dark, insoluble polymeric materials.

3.2 Reactivity of Key Functional Groups The stability of this compound is largely governed by its two primary functional groups.

-

The Formyl Group: Aldehydes are prone to air oxidation, especially when exposed to light, which can convert the formyl group to a carboxylic acid (5-carboxy-1H-pyrrole-2-carboxylic acid benzyl ester). This is a common degradation pathway. It will also readily react with nucleophiles, a property exploited in synthesis but a liability in terms of stability in certain media.

-

The Benzyl Ester Group: This group is susceptible to cleavage under both acidic and basic hydrolytic conditions, yielding the corresponding carboxylic acid. A key vulnerability, and a synthetic advantage, is its clean cleavage under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which reduces the benzyl ester to toluene and the free carboxylic acid.

3.3 Factors Influencing Stability

-

pH: The compound is least stable at high and low pH due to ester hydrolysis. It will exhibit maximum stability in a neutral pH range (approx. 5-7).

-

Temperature: As with most organic molecules, elevated temperatures will accelerate degradation. Thermal stability can be quantitatively assessed using thermogravimetry (TG) and differential scanning calorimetry (DSC), methods proven effective for other pyrrole esters.[13][14]

-

Light: Photolytic degradation is a significant concern due to the aromatic systems and the aldehyde functionality. Exposure to UV light can catalyze oxidation and polymerization.

-

Atmosphere: The presence of oxygen is a primary risk factor for the oxidation of the aldehyde group.

3.4 Metabolic Stability Considerations For drug development professionals, in vitro metabolic stability is a critical parameter. Studies on other pyrrole-based compounds have shown that they can be susceptible to rapid degradation by liver microsomes.[15] This is often due to oxidation reactions catalyzed by cytochrome P450 enzymes. Therefore, early assessment of the metabolic stability of this compound is highly recommended if it is being considered for a therapeutic application.

Experimental Protocols for Characterization and Stability Assessment

The following protocols are designed as self-validating systems, providing not just a method but the rationale behind it, ensuring robust and reliable results.

Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. For aldehydes, purity analysis can be enhanced through derivatization.

Causality: Direct analysis of the aldehyde can be effective, but derivatization with 2,4-dinitrophenylhydrazine (DNPH) offers a significant advantage. The resulting DNPH-hydrazone is a larger, highly conjugated molecule that exhibits a strong chromophore, allowing for highly sensitive detection by UV-Vis detectors at wavelengths (~360-370 nm) where interference from other matrix components is minimal.[16][17] This makes the method both sensitive and specific.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh ~5 mg of the compound and dissolve in 50 mL of acetonitrile (ACN) to create a 100 µg/mL stock solution.

-

Sample Preparation: Prepare a sample solution at the same concentration in ACN.

-

HPLC Conditions (Reverse-Phase):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm (for the underivatized compound).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity determination.

Protocol: Forced Degradation Study

This study is critical for identifying potential degradants, understanding degradation pathways, and developing a stability-indicating analytical method.

Causality: By intentionally exposing the compound to harsh conditions (stressors) that are known to cause degradation (hydrolysis, oxidation, etc.), we can rapidly identify the likely degradation products that might form under normal storage conditions over a longer period. The goal is to achieve 5-20% degradation, enough to produce detectable peaks without destroying the parent molecule entirely.

Step-by-Step Methodology:

-

Prepare Solutions: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent like acetonitrile/water (1:1).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add 1M HCl to one solution. Heat at 60°C for 4-8 hours.

-

Base Hydrolysis: Add 1M NaOH to a second solution. Keep at room temperature for 1-4 hours.

-

Oxidation: Add 3% H₂O₂ to a third solution. Keep at room temperature for 4-8 hours, protected from light.

-

Thermal Stress: Heat a fourth solution at 80°C for 24 hours.

-

Photolytic Stress: Expose the fifth solution to high-intensity UV light (e.g., 254 nm) for 24 hours.

-

-

Neutralization & Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC method described in section 4.1.

-

Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A stability-indicating method is one where the parent peak is well-resolved from all degradant peaks.

Diagram: Forced Degradation Study Workflow

Sources

- 1. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]

- 2. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C13H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 10. mdpi.org [mdpi.org]

- 11. rsc.org [rsc.org]

- 12. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. auroraprosci.com [auroraprosci.com]

An In-Depth Technical Guide to the Formation of Benzyl 5-formyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of Benzyl 5-formyl-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry. We will delve into the mechanistic intricacies of its formation, primarily through the Vilsmeier-Haack reaction, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating understanding of the described protocols.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of natural products and pharmaceutical agents.[1] The introduction of functional groups, such as formyl (-CHO) and carboxylate (-COOR) moieties, at specific positions on the pyrrole ring is a critical step in the synthesis of more complex molecules with diverse biological activities. This compound, in particular, serves as a versatile intermediate for the elaboration of pyrrole-based compounds in drug discovery programs.[2][3]

The Vilsmeier-Haack Reaction: A Powerful Tool for Pyrrole Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) reagent to generate a potent electrophile known as the Vilsmeier reagent.[6][7] This electrophile then attacks the electron-rich pyrrole ring, leading to the introduction of a formyl group.[8]

Mechanism of Vilsmeier Reagent Formation

The initial step of the Vilsmeier-Haack reaction is the formation of the electrophilic chloroiminium ion, the Vilsmeier reagent. This occurs through the reaction of DMF with POCl₃.

Caption: Formation of the Vilsmeier Reagent.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Once formed, the Vilsmeier reagent is attacked by the electron-rich pyrrole ring. For an unsubstituted pyrrole, this attack preferentially occurs at the C2 or C5 position (the α-positions) due to the greater stability of the resulting cationic intermediate, which can be described by more resonance structures compared to attack at the C3 or C4 positions (the β-positions).[9][10][11][12]

Regioselectivity in the Synthesis of this compound

The synthesis of this compound begins with the starting material, Benzyl 1H-pyrrole-2-carboxylate. The presence of the benzyl carboxylate group at the C2 position is the primary determinant of the regiochemical outcome of the Vilsmeier-Haack formylation.

The Directing Effect of the Benzyl Carboxylate Group

The benzyl carboxylate group is an electron-withdrawing group. This deactivates the pyrrole ring towards electrophilic substitution. However, the nitrogen atom's lone pair of electrons still renders the ring sufficiently nucleophilic to react with the potent Vilsmeier reagent.

The electron-withdrawing nature of the ester group at C2 deactivates the adjacent C3 position to a greater extent than the more distant C4 and C5 positions. Consequently, the electrophilic attack of the Vilsmeier reagent is directed to the most electron-rich and sterically accessible position, which is the C5 position.

Caption: Directing effect of the C2-substituent.

The reaction proceeds through a sigma complex intermediate, which then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Experimental Protocol

It is imperative that this reaction is carried out in a well-ventilated fume hood by trained personnel, as phosphorus oxychloride is a highly corrosive and reactive substance.

Materials and Reagents

| Reagent | Molecular Weight | Quantity (mmol) | Volume/Mass |

| Benzyl 1H-pyrrole-2-carboxylate | 201.22 | 10 | 2.01 g |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 | 5.3 mL |

| Phosphorus oxychloride (POCl₃) | 153.33 | 12 | 1.1 mL |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Deionized Water | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Benzyl 1H-pyrrole-2-carboxylate (10.0 mmol, 2.01 g) in anhydrous dichloromethane (20 mL).

-

Formation of Vilsmeier Reagent: In a separate, dry flask, add anhydrous N,N-dimethylformamide (50 mmol, 5.3 mL). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (12.0 mmol, 1.1 mL) dropwise via a syringe over 15-20 minutes, ensuring the temperature does not exceed 5 °C. The Vilsmeier reagent is formed in situ.

-

Reaction: To the solution of Benzyl 1H-pyrrole-2-carboxylate, add the freshly prepared Vilsmeier reagent dropwise via the dropping funnel at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approximately 100 g).

-

Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Neutralization: Slowly neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and regioselective transformation. A thorough understanding of the reaction mechanism, particularly the directing effects of the C2-substituent, is crucial for predicting and controlling the outcome of the reaction. The provided protocol, based on established methodologies, offers a reliable pathway for the preparation of this valuable synthetic intermediate. As with all chemical syntheses, careful execution and adherence to safety protocols are paramount for successful and safe outcomes.

References

- Biava, M., et al. (2006). Synthesis and Antifungal Activity of 1,5-Diaryl-2-methyl-1H-pyrrole-3-carboxylic Acid Derivatives. Bioorganic & Medicinal Chemistry, 14(13), 4447-4456.

- Chen, J., et al. (2012). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2203-2207.

-

Química Organica. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- BenchChem. (2023). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.

- Miller, R., & Olsson, K. (1981). A Convenient Synthesis of Pyrrole-2,5-dicarboxaldehyde. Acta Chemica Scandinavica B, 35, 303-305.

- National Center for Biotechnology Information. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

-

Quora. (2016). Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole? Retrieved from [Link]

-

StackExchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]

- Patil, P. N., et al. (2011). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(7), 1649-1662.

- Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

- VLife Sciences. (n.d.).

- Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 3(2).

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

- SlideShare. (n.d.). Pyrrole reaction.

- Organic Syntheses. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Martyn, D. C., & Abell, A. D. (2003). (R,S)-Benzyl 5-(1-Hydroxyethyl)

- National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C13H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 9. echemi.com [echemi.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. quora.com [quora.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Synthesis of Benzyl 5-formyl-1H-pyrrole-2-carboxylate: A Foundational Scaffold in Chemical Synthesis

Abstract: This guide provides an in-depth exploration of the synthetic pathway to Benzyl 5-formyl-1H-pyrrole-2-carboxylate, a highly versatile heterocyclic building block. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis relies on foundational and robust organic chemistry principles. We will deconstruct a logical and field-proven synthetic strategy, focusing on the causality behind experimental choices, mechanistic underpinnings, and the critical aspect of regioselectivity. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep, practical understanding of constructing functionalized pyrrole systems.

Introduction: The Significance of the Pyrrole-2,5-Dicarboxaldehyde Monobenzyl Ester Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of vital biological molecules like heme, chlorophyll, and vitamin B12.[1] Its synthetic derivatives are cornerstones in the development of pharmaceuticals and functional materials.[2][3] Among these, pyrroles bearing both formyl and carboxylate functionalities are particularly valuable. The aldehyde (formyl) group serves as a versatile handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, or oxidation, while the carboxylate group can be hydrolyzed to the corresponding acid or used in amide coupling reactions.

This compound represents a strategic intermediate where one of the two key positions is pre-functionalized and the other is protected. This differential protection allows for selective chemistry at the C5-aldehyde without affecting the C2-carboxylic acid, which can be deprotected in a later step via hydrogenolysis. This guide elucidates the most logical and efficient synthesis of this target molecule, proceeding from a readily available precursor through a regioselective formylation reaction.

The Synthetic Challenge: Achieving Regiocontrol

The primary challenge in synthesizing this compound lies in the precise installation of two different functional groups at specific positions on the pyrrole ring. The synthesis must control the regiochemistry to ensure the formyl group is introduced at the C5 position and not the C3 or C4 positions. The strategy outlined below achieves this through a two-step process:

-

Synthesis of the Pyrrole Ester Precursor: Creation of Benzyl 1H-pyrrole-2-carboxylate.

-

Regioselective Formylation: Introduction of the aldehyde group at the C5 position using the Vilsmeier-Haack reaction.

This approach leverages the inherent electronic properties of the pyrrole ring, which are modulated by the presence of the electron-withdrawing benzyl carboxylate group at the C2 position.

Experimental Protocol & Mechanistic Discussion

Step 1: Synthesis of Benzyl 1H-pyrrole-2-carboxylate

The first step involves the protection of the carboxylic acid functionality of pyrrole-2-carboxylic acid as a benzyl ester. The benzyl group is an ideal choice as it is relatively stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, a clean and efficient deprotection method.

Causality of Experimental Choices:

-

Starting Material: Pyrrole-2-carboxylic acid is commercially available and provides the core C2-carboxy-pyrrole structure.

-

Reagents: Benzyl bromide is used as the benzyl source, and a mild base like potassium carbonate (K₂CO₃) is employed to deprotonate the carboxylic acid, forming a carboxylate salt. This nucleophilic salt then displaces the bromide from benzyl bromide in a standard Sₙ2 reaction.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen to dissolve the carboxylate salt and facilitate the Sₙ2 reaction.

Step-by-Step Protocol:

-

To a stirred solution of Pyrrole-2-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium salt.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Benzyl 1H-pyrrole-2-carboxylate.

Step 2: Vilsmeier-Haack Formylation of Benzyl 1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, enabling the direct formylation of electron-rich aromatic and heteroaromatic rings.[4] It utilizes a specific electrophile, the Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and a halogenating agent, typically phosphorus oxychloride (POCl₃).[5][6]

Trustworthiness Through Mechanistic Understanding: The reliability of this step hinges on understanding the regioselectivity. The pyrrole nitrogen's lone pair strongly activates the α-positions (C2 and C5) towards electrophilic attack. With the C2 position already occupied by an electron-withdrawing ester group, two factors dictate the outcome:

-

Steric Hindrance: The bulky benzyl ester group at C2 sterically disfavors an attack at the adjacent C3 position.

-

Electronic Deactivation: The ester group deactivates the C3 position through its electron-withdrawing inductive effect.

Consequently, the electrophilic Vilsmeier reagent is overwhelmingly directed to the electronically rich and sterically accessible C5 position, ensuring high regioselectivity.[6][7]

Step-by-Step Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF (3.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) to 0°C.

-

Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of Benzyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DCE dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85°C) for 2-3 hours. Monitor the reaction by TLC.

-

Cool the mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.

-

Stir the resulting biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Presentation & Visualization

Table 1: Summary of Reagents and Typical Reaction Parameters

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | Benzyl Esterification | Pyrrole-2-carboxylic acid | K₂CO₃, Benzyl Bromide | DMF | 60°C | 4-6 | 85-95% |

| 2 | Vilsmeier-Haack Formylation | Benzyl 1H-pyrrole-2-carboxylate | POCl₃, DMF | DCE | Reflux | 2-3 | 70-85% |

Diagrams of Synthetic Pathway and Mechanism

Caption: Overall two-step synthesis of the target compound.

Caption: Mechanism of the Vilsmeier-Haack formylation step.

Conclusion

The synthesis of this compound is a textbook example of strategic, regioselective functionalization of a heterocyclic core. By leveraging the well-established Vilsmeier-Haack reaction on a carefully chosen precursor, the target molecule can be obtained in high yield and purity. The principles discussed—namely, the use of protecting groups and the exploitation of inherent electronic and steric factors to direct reactivity—are fundamental to modern organic synthesis. This guide provides the necessary theoretical grounding and practical protocols for researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

Pak, C. S., & Nyerges, M. (n.d.). A New Synthesis of Pyrrole-2-Carboxylic Acids. Synlett.[1]

-

Taylor & Francis Online. (n.d.). SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS.[8]

-

(n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded.[9]

-

Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.[7]

-

Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry.[10]

-

ACS Publications. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters.[11]

-

ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.[12]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.[4]

-

PubMed Central (PMC). (n.d.). Recent Advancements in Pyrrole Synthesis.[2]

-

(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[5]

-

Semantic Scholar. (2007). The synthesis of highly functionalized pyrroles : A challenge in regioselectivity and chemical reactivity.[3]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.[6]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry.[13]

-

PubChem. (n.d.). This compound (C13H11NO3).[14]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of highly functionalized pyrroles : A challenge in regioselectivity and chemical reactivity | Semantic Scholar [semanticscholar.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 14. PubChemLite - this compound (C13H11NO3) [pubchemlite.lcsb.uni.lu]

Literature review on the synthesis of substituted 2-formylpyrroles

An In-depth Technical Guide to the Synthesis of Substituted 2-Formylpyrroles

Introduction: The Centrality of the 2-Formylpyrrole Scaffold

The 2-formylpyrrole moiety is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] These compounds are not merely synthetic curiosities; they exhibit a wide spectrum of biological activities, including hepatoprotective, antiproliferative, and antioxidant effects.[2][3][4] In the realm of synthetic chemistry, the aldehyde functionality serves as a versatile handle for further elaboration, making 2-formylpyrroles critical building blocks for the construction of more complex molecular architectures like porphyrins, BODIPYs, and pyrrolizines.[5][6][7][8]

Despite their importance, the synthesis of substituted 2-formylpyrroles is not always trivial. The inherent reactivity of the pyrrole ring presents a significant challenge in controlling regioselectivity, particularly when multiple unsubstituted positions are available. The choice of synthetic strategy is therefore paramount and must be guided by the electronic nature of the starting pyrrole and the desired substitution pattern on the final product.

This guide provides a comprehensive review of the key synthetic methodologies for preparing substituted 2-formylpyrroles. It moves beyond a simple recitation of protocols to delve into the mechanistic underpinnings of each transformation, offering field-proven insights to aid researchers in method selection and experimental design. We will explore classical electrophilic formylation techniques, modern routes involving functional group manipulation, and innovative methods that construct the formylated pyrrole ring from acyclic precursors.

I. Classical Approaches: Electrophilic Aromatic Substitution

The most direct route to 2-formylpyrroles involves the electrophilic formylation of a pre-existing pyrrole ring. Because the pyrrole nitrogen is a powerful electron-donating group, the ring is highly activated towards electrophilic attack, preferentially at the C2 (α) position.[9][10]

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich heterocycles, including pyrroles.[11][12] It offers a reliable and generally high-yielding route to 2-formylpyrroles.

Expertise & Mechanistic Insight: The reaction's efficacy stems from the in situ formation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[9][13] This is generated by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[9][14][15] The Vilsmeier reagent is a "tamed" electrophile—more reactive than DMF alone, but less aggressive than a formyl cation, which is too unstable to be practical.[9] This moderation is key to its success with sensitive substrates like pyrrole.

The pyrrole ring, acting as the nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack is highly regioselective for the C2 position due to the superior ability of the nitrogen atom to stabilize the positive charge in the resulting σ-complex intermediate.[10] Subsequent elimination and hydrolysis of the resulting iminium salt during aqueous workup furnishes the final aldehyde.[9][12]

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Trustworthiness & Control: The regioselectivity of the Vilsmeier-Haack reaction is a well-established principle. For 1-substituted pyrroles, steric hindrance from the N-substituent can influence the ratio of C2 to C3 formylation, but C2 remains the major product unless it is blocked.[16] For pyrroles bearing an electron-withdrawing group like a carboxylate at C2, formylation can be directed to the C4 or C5 positions, a feature that is synthetically very powerful.[17][18]

Detailed Experimental Protocol (General)

-

Reaction Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the substituted pyrrole (1.0 eq.) in anhydrous DMF (acting as both solvent and reagent). If needed, an additional anhydrous solvent like dichloromethane (DCM) can be used.[13]

-

Reagent Formation & Addition: Cool the solution to 0 °C in an ice bath. Add phosphoryl chloride (1.1-1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.[13] The formation of the Vilsmeier reagent is often exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature, or gently heat (e.g., to 60 °C) as required, and stir for 1-4 hours.[10][13] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup & Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This step hydrolyzes the intermediate iminium salt to the aldehyde.[13]

-

Neutralization & Extraction: Stir the aqueous mixture vigorously. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until effervescence ceases (pH ~7-8).[10][13] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Rieche Formylation

The Rieche formylation is an alternative to the Vilsmeier-Haack reaction, particularly for electron-rich aromatic compounds.[19][20]

Expertise & Mechanistic Insight: This method employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[19][20][21] The Lewis acid coordinates to the ether oxygen, facilitating the departure of a chloride ion to generate a highly electrophilic chloromethoxymethyl cation [CH(Cl)OMe]+. This electrophile then attacks the pyrrole ring in a manner analogous to a Friedel-Crafts acylation. Hydrolysis during workup converts the intermediate to the aldehyde. The reaction is highly effective for phenols and other activated benzene derivatives and can be applied to pyrroles.[21]

Detailed Experimental Protocol (General)

-

Reaction Setup: Dissolve the substituted pyrrole (1.0 eq.) in anhydrous DCM in an oven-dried, three-necked flask under a nitrogen atmosphere.

-

Lewis Acid Addition: Cool the solution to 0 °C. Add TiCl₄ (2.0-2.5 eq.) dropwise. The mixture will often turn a dark color. Stir for 30-60 minutes at 0 °C.[21][22]

-

Formylating Agent Addition: Add dichloromethyl methyl ether (1.1-1.5 eq.) slowly to the cooled mixture.[21][22]

-

Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature for 1-3 hours, monitoring by TLC.

-